molecular formula C11H15N3S B569489 2-(2-Butylhydrazino)-1,3-benzothiazole CAS No. 111341-04-9

2-(2-Butylhydrazino)-1,3-benzothiazole

Cat. No.: B569489
CAS No.: 111341-04-9
M. Wt: 221.322
InChI Key: POZSGECDPTVZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzothiazole (B30560) Chemistry Research

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govzenodo.org This core structure is present in numerous compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govnih.govbibliomed.orgresearchgate.net The versatility of the benzothiazole ring system, particularly its amenability to substitution at the 2-position, has made it a focal point for the synthesis of new chemical entities. mdpi.com

Significance of Hydrazino Moieties in Chemical Compound Design

The hydrazino (-NH-NH-) group and its derivatives, such as hydrazones (-C=N-NH-), are of considerable interest in chemical and pharmaceutical research. mdpi.comalliance.edu.in These moieties are known to be crucial for the biological activity of many compounds and serve as versatile intermediates for the synthesis of various heterocyclic systems. mdpi.commdpi.com The presence of a hydrazino group can confer a range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.gov

Hydrazine (B178648) and its derivatives are highly reactive nucleophiles, readily reacting with electrophiles like aldehydes, ketones, and esters to form stable hydrazones and other derivatives. mdpi.comalliance.edu.in This reactivity makes them valuable building blocks in synthetic chemistry. researchgate.netresearchgate.net Furthermore, the nitrogen atoms in the hydrazino group can act as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition and binding to biological targets, such as enzymes. nih.gov The incorporation of a hydrazino moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

Overview of Research Trajectories for Related Compounds

Research on compounds related to 2-(2-Butylhydrazino)-1,3-benzothiazole, primarily 2-hydrazinobenzothiazole (B1674376) and its derivatives, has followed several key trajectories. A significant portion of this research focuses on synthesis and characterization, followed by evaluation for various biological activities.

Synthesis and Derivatization: A common starting material for many related compounds is 2-mercaptobenzothiazole (B37678), which can be reacted with hydrazine hydrate (B1144303) to produce 2-hydrazinobenzothiazole. researchgate.netresearchgate.net This key intermediate is then often reacted with a variety of aldehydes, ketones, or esters to create a library of hydrazone or hydrazide derivatives. researchgate.netnih.govchemicalpapers.com These synthetic studies aim to create novel molecular structures with diverse substituents to explore structure-activity relationships. nih.gov

Structural and Spectroscopic Analysis: The characterization of these newly synthesized compounds is a critical research component. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used to confirm the molecular structures. researchgate.netresearchgate.netnih.gov In some cases, X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms and the supramolecular structure in the solid state. nih.govmdpi.com

The table below shows typical spectroscopic data for a related 2-hydrazinobenzothiazole derivative, providing a reference for the types of signals expected for the target compound.

Spectroscopic TechniqueCharacteristic Signals for a 2-(Arylidene-hydrazino)benzothiazole Derivative
FT-IR (cm⁻¹) ~3330 (N-H stretch), ~3090 (Ar-H stretch), ~1600 (C=N stretch), ~1500 (Benzothiazole ring)
¹H NMR (ppm) ~11.40 (s, 1H, -NH-), 7.37-8.29 (m, Ar-H and CH=N)
¹³C NMR (ppm) ~165 (C=N), ~150 (C-S in thiazole), 120-140 (Ar-C)
Data is representative and compiled from findings on related hydrazone derivatives. nih.govmdpi.com

Biological Evaluation: A major thrust of the research is the investigation of the pharmacological potential of these compounds. Derivatives of 2-hydrazinobenzothiazole have been screened for a wide range of activities, including:

Antimicrobial Activity: Testing against various strains of Gram-positive and Gram-negative bacteria and fungi. zenodo.orgresearchgate.netresearchgate.net

Anticancer Activity: Evaluation against various human cancer cell lines. researchgate.net

Enzyme Inhibition: Studies on the inhibition of specific enzymes, such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases. nih.gov

These studies often involve determining key metrics like the minimum inhibitory concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer compounds. nih.govnih.gov

Academic Rationale for Investigating this compound

The academic rationale for the focused investigation of this compound is built upon the established principles of medicinal chemistry and the promising results from related compounds. The core hypothesis is that the unique combination of the benzothiazole nucleus, the hydrazino linker, and a flexible butyl group could lead to a compound with distinct and potentially enhanced properties.

The key motivations for its study include:

Synergistic Effects: The combination of the biologically active benzothiazole scaffold with the pharmacologically significant hydrazino moiety could result in synergistic or novel biological activities not observed with either component alone.

Modulation of Physicochemical Properties: The introduction of a butyl group is a strategic modification. The alkyl chain can influence the compound's lipophilicity (fat solubility), which in turn affects its ability to cross cell membranes and interact with biological targets. This can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Structure-Activity Relationships (SAR): By synthesizing and studying a specific analogue like the butyl derivative, researchers can contribute to a more detailed understanding of the SAR for this class of compounds. Comparing its activity to other alkyl or aryl derivatives helps to elucidate which structural features are critical for a particular biological effect. For instance, the flexibility of the butyl chain might allow for better fitting into the active site of a target enzyme compared to more rigid structures. nih.gov

Novelty and Patentability: The creation of a novel chemical entity that has not been previously synthesized or studied is a fundamental driver of academic and industrial research. Such a compound could form the basis for new therapeutic agents or chemical probes.

In essence, the investigation of this compound is a logical step in the systematic exploration of the chemical space around the 2-hydrazinobenzothiazole core, aiming to discover new compounds with optimized properties for potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111341-04-9

Molecular Formula

C11H15N3S

Molecular Weight

221.322

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-butylhydrazine

InChI

InChI=1S/C11H15N3S/c1-2-3-8-14(12)11-13-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8,12H2,1H3

InChI Key

POZSGECDPTVZPG-UHFFFAOYSA-N

SMILES

CCCCN(C1=NC2=CC=CC=C2S1)N

Synonyms

Benzothiazole, 2-(1-butylhydrazino)- (9CI)

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Studies

Regioselective Synthesis of the 1,3-Benzothiazole Nucleus

The formation of the benzothiazole (B30560) bicyclic system is the critical first stage of the synthesis. The most prevalent and versatile method for constructing this nucleus involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with a variety of carbon electrophiles. mdpi.comnih.govbohrium.com This approach allows for the direct installation of substituents at the C2 position, which is pivotal for the synthesis of the target molecule.

A multitude of strategies exist for introducing substituents at the 2-position of the benzothiazole ring. These methods are crucial as they determine the final functionality of the molecule. Key approaches include:

Condensation with Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones is a cornerstone of benzothiazole synthesis. mdpi.comnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole. Various catalysts, including acids, bases, and metal complexes, can be employed to facilitate this transformation. mdpi.combohrium.com

Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl halides, and esters can also serve as the one-carbon source for the C2 position. mdpi.comnih.gov These reactions often require harsher conditions, such as high temperatures or the use of dehydrating agents, to drive the condensation and cyclization.

Cyclization from Thiobenzanilides: An alternative route involves the intramolecular cyclization of thiobenzanilides, which can be prepared from anilines. This method is particularly useful when the desired substitution pattern is not easily accessible through direct condensation. nih.gov

Directly incorporating the butylhydrazine (B1329735) group presents a unique synthetic challenge. While the synthesis of the parent 2-hydrazinobenzothiazole (B1674376) is well-documented, the introduction of the butyl group requires specific strategies. researchgate.nettandfonline.comsemanticscholar.org Two primary retrosynthetic disconnections can be considered:

Nucleophilic Substitution with Butylhydrazine: A common and effective method involves the reaction of a benzothiazole precursor bearing a suitable leaving group at the C2 position with butylhydrazine. Precursors like 2-mercaptobenzothiazole (B37678) or 2-chlorobenzothiazole (B146242) are frequently used. The reaction of 2-mercaptobenzothiazole with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinobenzothiazole is a known nucleophilic substitution process where hydrogen sulfide (B99878) is displaced. semanticscholar.org This can be adapted by using butylhydrazine instead of hydrazine hydrate.

Exchange Amination: An attractive alternative is the exchange amination of 2-aminobenzothiazoles. Research has shown that 2-aminobenzothiazoles react with a hydrazine-hydrazine hydrochloride mixture in ethylene (B1197577) glycol at elevated temperatures (130-140°C) to produce 2-hydrazinobenzothiazoles in excellent yields. tandfonline.com This method could be adapted for the synthesis of the title compound by utilizing a butylhydrazine salt mixture. This approach benefits from the wide availability of substituted 2-aminobenzothiazoles. tandfonline.com

Optimization of Reaction Conditions and Yields for Academic Syntheses

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of 2-(2-butylhydrazino)-1,3-benzothiazole and its analogs. Key variables include the choice of solvent, catalyst, temperature, and reaction time. Based on syntheses of analogous 2-hydrazinobenzothiazoles, typical conditions can be extrapolated and optimized. tandfonline.comnih.gov

For instance, the conversion of 2-aminobenzothiazole (B30445) to 2-hydrazinobenzothiazole demonstrates the importance of temperature and reaction time, with lower temperatures requiring longer heating periods. tandfonline.com The choice of catalyst and solvent system is also critical, as seen in the copper-catalyzed synthesis of 1,2,3-triazole-based benzothiazole derivatives, where a H₂O/t-BuOH solvent system at room temperature proved optimal. nih.gov

ParameterCondition A (Exchange Amination)Condition B (from Mercapto- precursor)Condition C (Cu-catalyzed)Observed/Expected Outcome
Starting Material2-Aminobenzothiazole2-MercaptobenzothiazoleS-propargyl mercaptobenzothiazoleVaries by route
ReagentButylhydrazine · HClButylhydrazineSodium Azide, α-halo esterIntroduces desired functionality
SolventEthylene GlycolEthanol (B145695)H₂O/t-BuOH (1:1)Yields range from moderate to excellent (47-93%) tandfonline.comnih.gov
CatalystNone (reagent-driven)NoneCuSO₄ / Sodium AscorbateIncreases reaction rate and yield nih.gov
Temperature130-140 °CRefluxRoom TemperatureHigher temps for uncatalyzed reactions tandfonline.com
Time~2-4 hours4 hours12 hoursDependent on temperature and catalyst

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to controlling the synthesis. The formation of the 2-hydrazino moiety typically follows a nucleophilic aromatic substitution pathway.

In the reaction of 2-mercaptobenzothiazole with butylhydrazine, the mechanism involves the nucleophilic attack of the nitrogen atom of butylhydrazine on the electrophilic C2 carbon of the benzothiazole ring. This forms a tetrahedral intermediate. Subsequently, the mercapto group is eliminated as a leaving group (likely as hydrogen sulfide under the reaction conditions), followed by proton transfer to yield the final product. This is a well-established mechanism for nucleophilic substitution on the benzothiazole ring. researchgate.netsemanticscholar.org

For the exchange amination of 2-aminobenzothiazole, the reaction likely proceeds through an addition-elimination mechanism. The butylhydrazine attacks the C2 carbon, forming a tetrahedral intermediate. The leaving group in this case is the original amino group, which is eliminated as ammonia (B1221849) or an ammonium (B1175870) salt, leading to the formation of the more stable hydrazino-substituted product. tandfonline.com

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methods. nih.gov For benzothiazole synthesis, these include:

Water as a Solvent: Utilizing water as a reaction medium is a key principle of green chemistry. Efficient methods for synthesizing benzothiazole-2-thiols have been developed using water as the solvent, which avoids the use of volatile organic compounds. rsc.org

Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. orgchemres.orgresearchgate.net Microwave-accelerated condensation of 2-aminothiophenol and aldehydes in ionic liquids is a notable example. organic-chemistry.org

Catalyst-Free Syntheses: Developing reactions that proceed without a catalyst is highly desirable. A novel method for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur has been developed under catalyst- and additive-free conditions, showcasing a high degree of atom economy. nih.gov

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as copper sulfate (B86663) or SnP₂O₇, aligns with green chemistry principles by simplifying product purification and reducing waste. nih.govorgchemres.org

ApproachDescriptionKey AdvantagesReference
Aqueous Media SynthesisCyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water.Environmentally benign, metal-free, excellent yields, short reaction times. rsc.org
Microwave-Assisted SynthesisCondensation of 2-aminothiophenol and aldehydes in a recyclable ionic liquid under microwave irradiation.Rapid, solvent-free, catalyst-free, recyclable medium. organic-chemistry.org
Catalyst-Free Three-Component ReactionReaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO.High atom economy, readily available starting materials, environmentally friendly. nih.gov
Heterogeneous CatalysisCondensation using SnP₂O₇ as a new heterogeneous catalyst.High yields, very short reaction times, catalyst can be reused multiple times. nih.gov

One-Pot Synthesis Strategies for this compound Analogs

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of benzothiazole analogs, several one-pot strategies have been developed.

A notable example is the three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles. nih.gov This method forms multiple C-S and C-N bonds in a single step. By carefully selecting the appropriate aromatic and aliphatic amine precursors, this strategy could be adapted to synthesize a variety of analogs of this compound.

Another powerful one-pot approach is the copper-mediated condensation of 2-chloroanilines with dithioesters, which provides good yields and tolerates a wide range of functional groups. thieme-connect.com Such multicomponent strategies are highly valuable for generating chemical libraries of benzothiazole derivatives for further research and application.

Iii. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A DFT study of 2-(2-Butylhydrazino)-1,3-benzothiazole would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPS map would highlight the electronegative nitrogen and sulfur atoms as regions of negative potential, while the hydrogen atoms of the hydrazine (B178648) group would likely show positive potential. This information helps in predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The butyl and hydrazine groups in this compound introduce conformational flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can be used to assess the conformational stability of this compound. These simulations can reveal how the molecule explores different conformations at a given temperature and can help to understand its flexibility and the stability of its most favorable shapes in different environments, such as in a solvent.

Theoretical Prediction of Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, provide a more quantitative measure of local reactivity within a molecule. Fukui functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would pinpoint the specific atoms most likely to be involved in chemical reactions, offering a more detailed picture of its chemical behavior than EPS maps alone.

Computational Approaches to Intermolecular Interactions

Computational and theoretical chemistry provides powerful tools to investigate and understand the intermolecular interactions that govern the behavior of molecules like this compound in various environments. These non-covalent interactions are crucial in determining the compound's physical properties, crystal packing, and interactions with biological targets. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to elucidate the nature and strength of these interactions.

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological receptor.

Docking studies on various benzothiazole derivatives have revealed key intermolecular interactions that contribute to their binding affinity. For instance, in studies involving benzothiazole hybrids as potential p56lck inhibitors for cancer treatment, molecular docking helped to understand the binding patterns within the hinge region, allosteric site, and activation loop of the enzyme biointerfaceresearch.com. Similarly, docking of benzothiazole derivatives into the active site of the GABA-AT enzyme, a target for anticonvulsant agents, has shown significant interactions wjarr.com.

The primary intermolecular forces observed in these docking simulations include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-receptor complexes. For example, studies on benzothiazole-sulfonamide hybrids targeting the nicotinic acetylcholine ion-gated receptors identified multiple hydrogen bond interactions nih.gov. In another study, hydrogen bonds were observed between benzothiazole derivatives and amino acid residues such as Thr199 and Leu287 in the active site of SARS-CoV-2 Mpro nih.gov.

Ionic Interactions: These occur between charged groups on the ligand and the receptor. For instance, ionic interactions were noted with Asp289 in the active site of SARS-CoV-2 Mpro nih.gov.

Hydrophobic Interactions: These are also significant contributors to binding affinity. The benzothiazole core and its substituents often engage in hydrophobic interactions with nonpolar residues of the target protein.

The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG). Lower ΔG values indicate a more favorable binding interaction.

Table 1: Examples of Intermolecular Interactions from Molecular Docking Studies of Benzothiazole Derivatives

Target Protein Benzothiazole Derivative Type Key Interacting Residues Types of Interactions Reference
SARS-CoV-2 Mpro Benzimidazole and Benzothiazole derivatives Thr199, Leu287, Asp289 Hydrogen bonds, Ionic interactions nih.gov
Human ACE2 Receptor Benzimidazole and Benzothiazole derivatives Not specified Not specified nih.gov
GABA-AT (1OHV) Designed benzothiazole derivatives Not specified Not specified wjarr.com
Nicotinic Acetylcholine Ion Gated Receptors (2BG9) Benzothiazole coupled Sulfonamide derivatives Not specified Hydrogen bonds nih.gov
C. albicans lanosterol C14α-demethylase 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives Not specified Not specified mdpi.com

Density Functional Theory (DFT) Investigations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study both intramolecular and intermolecular interactions with high accuracy. DFT calculations can provide detailed information about the geometry, stability, and nature of non-covalent interactions.

Studies on benzothiazole derivatives using DFT have focused on understanding various aspects of their intermolecular interactions:

Hydrogen Bonding: DFT has been used to investigate intramolecular hydrogen bonds, such as the N-H···O interaction in some benzothiazolyl-benzoythiourea compounds, which influences the planarity of the molecule ukm.my.

Non-Covalent Interaction (NCI) Analysis: This analysis, based on the electron density and its derivatives, helps to visualize and characterize weak intermolecular interactions, including van der Waals forces, hydrogen bonds, and steric repulsion.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and delocalization, which are fundamental to understanding the electronic nature of intermolecular interactions scirp.orgresearchgate.net. The stabilization energy (E2) calculated in NBO analysis can quantify the strength of these interactions scirp.org. For some benzothiazole derivatives, the maximum second-order interaction energy associated with intermolecular charge transfer was found to be relatively low, not exceeding 8 kcal/mol scirp.org.

Table 2: DFT-Calculated Parameters for Benzothiazole Derivatives

Parameter Description Significance for Intermolecular Interactions Reference
HOMO-LUMO Energy Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller energy gap can indicate higher reactivity and a greater tendency to participate in charge-transfer interactions. scirp.orgresearchgate.netmdpi.com
Dipole Moment A measure of the overall polarity of the molecule. A higher dipole moment generally leads to stronger dipole-dipole intermolecular interactions. nih.govscirp.org
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of a molecule. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. scirp.org
Stabilization Energy (E2) Calculated from NBO analysis, it quantifies the energy of donor-acceptor (charge transfer) interactions. Higher E2 values indicate stronger intermolecular or intramolecular interactions. scirp.org

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM):

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific atoms involved in intermolecular interactions and their relative importance. This method has been used to analyze the packing of various benzothiazole derivatives, highlighting the contributions of different types of contacts, such as H···H, C···H, and N···H interactions researchgate.net.

QTAIM is another theoretical framework that analyzes the electron density topology to characterize chemical bonding, including non-covalent interactions nih.gov. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction. For instance, a study on 2-(2-hydroxyphenyl)benzothiazole analogues used QTAIM to corroborate the presence of a significant hydrogen bond interaction researchgate.net.

These computational approaches provide a detailed and multi-faceted understanding of the intermolecular interactions of benzothiazole derivatives. While specific data for this compound is not explicitly detailed in the surveyed literature, the principles and findings from studies on analogous structures offer valuable insights into the types and strengths of non-covalent interactions this compound is likely to exhibit. These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to its chemical and biological behavior.

Iv. in Vitro Biological Activity Profiling and Molecular Mechanism Elucidation

Mechanistic Studies of Antiviral Activity (In Vitro)

No studies detailing the in vitro antiviral activity or the specific molecular mechanisms of 2-(2-Butylhydrazino)-1,3-benzothiazole have been published. Generally, the antiviral mechanisms of novel compounds are investigated through a series of assays designed to identify the stage of the viral life cycle that is inhibited. This can include viral entry, replication, assembly, or release. Techniques such as plaque reduction assays, quantitative PCR to measure viral RNA or DNA replication, and enzyme-specific inhibition assays (e.g., targeting viral proteases or polymerases) are commonly employed. For the broader class of benzothiazole (B30560) compounds, antiviral activity has been noted against a range of viruses, often attributed to the inhibition of key viral enzymes or interference with viral entry processes.

Mechanistic Studies of Anticancer Activity in Cell Lines (In Vitro, focus on pathways)

There is currently no published research on the in vitro anticancer activity of this compound or its effects on specific signaling pathways in cancer cell lines. The anticancer potential of new chemical entities is typically assessed using a panel of human cancer cell lines representing different tumor types. Initial cytotoxicity is determined using assays like the MTT or SRB assay to calculate the concentration that inhibits cell growth by 50% (IC50).

Should this compound demonstrate cytotoxic activity, further studies would be necessary to elucidate the underlying molecular mechanisms. This would involve investigating its impact on key cellular pathways implicated in cancer, such as:

Apoptosis: Assays for caspase activation (e.g., caspase-3/7, -8, -9), DNA fragmentation (TUNEL assay), and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) would be conducted.

Cell Cycle: Flow cytometry analysis of DNA content would reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). This would be followed by examining the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Signal Transduction Pathways: The effect of the compound on major signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, would be assessed by techniques like Western blotting to measure the phosphorylation status of key proteins.

The broader family of benzothiazole derivatives has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Interactive Data Table: Hypothetical Anticancer Activity Profile

The following table is a hypothetical representation of data that would be generated from in vitro anticancer screening and is for illustrative purposes only, as no such data currently exists for this compound.

Cell Line Cancer Type IC50 (µM) Affected Pathway
MCF-7 Breast Data not available Data not available
A549 Lung Data not available Data not available
HCT116 Colon Data not available Data not available

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Specific studies on the subcellular localization and molecular targets of this compound are not available. To understand its mechanism of action at a subcellular level, techniques such as immunofluorescence or confocal microscopy could be employed to visualize its localization within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm). Furthermore, identifying direct molecular targets often involves methods like affinity chromatography, pull-down assays coupled with mass spectrometry, or computational molecular docking studies to predict binding to specific proteins or nucleic acids. For other benzothiazole derivatives, molecular targets have been identified in various cellular compartments, underscoring the diverse mechanisms through which this class of compounds can exert its biological effects.

V. Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Structural Modifications of 2-(2-Butylhydrazino)-1,3-benzothiazole

Systematic structural modifications of the this compound scaffold are undertaken to probe the contribution of each molecular fragment to its biological or chemical activity. These modifications typically involve alterations at three key positions: the benzothiazole (B30560) ring, the hydrazino linker, and the N-butyl substituent.

Researchers have synthesized a variety of 2-hydrazinobenzothiazole (B1674376) derivatives to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov For instance, a series of new benzothiazole hydrazide derivatives were synthesized from 2-mercaptobenzothiazole (B37678) and evaluated for their antibacterial activity. researchgate.net Another study involved the synthesis of 2-hydrazino-6-methylbenzothiazole and its subsequent reaction with different acetophenones to create a library of compounds for antimicrobial screening. nih.gov

The synthesis of these derivatives often starts with commercially available 2-aminothiophenol (B119425) or 2-mercaptobenzothiazole. researchgate.netmdpi.com For example, 2-hydrazinobenzothiazole can be prepared by reacting 2-mercaptobenzothiazole with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This intermediate then serves as a versatile building block for further modifications. A general synthetic scheme is depicted below:

Scheme 1: General synthesis of 2-hydrazinobenzothiazole derivatives.

Influence of the Benzothiazole Ring System on Biological Potency and Selectivity

The benzothiazole ring is a privileged scaffold in medicinal chemistry, known to be a constituent of numerous biologically active compounds. nih.govnih.gov Its fused bicyclic system, comprising a benzene (B151609) ring and a thiazole (B1198619) ring, provides a rigid and lipophilic core that can engage in various interactions with biological macromolecules.

The biological activity of benzothiazole derivatives is significantly influenced by the substitution pattern on the benzene ring. nih.gov For example, the introduction of different substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a particular target. In a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, various aryl groups were introduced at the 6-position of the benzothiazole ring, leading to compounds with significant urease inhibitory activity. nih.gov

The planarity and aromaticity of the benzothiazole nucleus enable it to participate in π-π stacking and hydrophobic interactions with the active sites of enzymes and receptors. Molecular docking studies on various benzothiazole derivatives have revealed that the benzothiazole moiety often anchors the molecule within the binding pocket of the target protein. hilarispublisher.comnih.govwjarr.com

Impact of the Hydrazino Moiety on Ligand-Target Interactions

The hydrazino moiety (-NH-NH-) in this compound serves as a flexible linker and a key pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets. The presence of the hydrazino group has been shown to be important for the biological activity of various heterocyclic compounds. troindia.in

In many 2-hydrazinobenzothiazole derivatives, the terminal amino group of the hydrazine is often condensed with aldehydes or ketones to form hydrazones. researchgate.netnih.gov This modification introduces a C=N double bond and a larger substituent, which can significantly alter the molecule's conformational flexibility and its ability to interact with target proteins. For instance, a series of benzothiazole-hydrazone analogs were synthesized and showed that the nature of the substituent on the benzylidene part of the hydrazone had a profound effect on their antibacterial and antifungal activities. researchgate.net

The synthesis of N'-substituted monohydrazides of dicarboxylic acids from 2-hydrazinobenzothiazole has also been reported, where the hydrazino group reacts with acid anhydrides. chemicalpapers.com These studies highlight the reactivity of the hydrazino moiety and its importance as a scaffold for generating chemical diversity.

Role of the N-Butyl Substituent in Modulating Activity

Direct information on the specific role of the N-butyl substituent in this compound is limited in the available scientific literature. However, based on general principles of medicinal chemistry, the introduction of an N-butyl group can be expected to have several effects on the molecule's properties.

A patent for a method of producing 2-hydrazinobenzothiazole derivatives mentions the N-alkylation of the hydrazine group. google.com This suggests that such modifications are of interest for developing new compounds, potentially for applications in materials science, such as polymerizable compositions for optical films. google.com The patent highlights that the N-alkylation step can be challenging, indicating the importance of this specific structural modification. google.com

The size and conformation of the butyl group can also introduce steric effects that may influence how the molecule fits into a binding pocket. Depending on the target, this could either enhance or diminish biological activity. Without specific biological data for this compound, the precise impact of the N-butyl group remains an area for further investigation.

Computational SAR/SMR Modeling (e.g., 3D-QSAR, Molecular Docking)

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are powerful tools for investigating the SAR and SMR of benzothiazole derivatives.

3D-QSAR studies have been performed on various series of benzothiazole analogs to correlate their structural features with their biological activities. nih.gov These models can help identify the key steric and electronic requirements for optimal activity and guide the design of new, more potent compounds. For example, a QSAR study on novel benzothiazole-based derivatives as VEGFR-2 inhibitors revealed that molecular bulkiness and partial charge distribution are important for their kinase inhibition potency. nih.gov

Molecular docking is widely used to predict the binding modes of benzothiazole derivatives within the active sites of their biological targets. hilarispublisher.comnih.govwjarr.com Docking studies have been conducted on benzothiazole derivatives targeting a range of enzymes, including DNA gyrase, HDAC8, and GABA-AT. hilarispublisher.comwjarr.comresearchgate.net These studies often show that the benzothiazole core fits into a hydrophobic pocket, while other parts of the molecule form specific hydrogen bonds and other interactions with key amino acid residues. For instance, in a study of benzothiazole derivatives as potential antimicrobial agents, molecular docking revealed that the compounds could bind to the active site of E. coli dihydroorotase. nih.gov

While no specific computational models for this compound were found, the general applicability of these methods to the benzothiazole scaffold suggests that they would be valuable tools for elucidating its SAR and SMR.

Pharmacophore Modeling for Mechanistic Understanding

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is particularly useful for understanding the mechanism of action and for designing new molecules with improved activity.

Pharmacophore models have been developed for various classes of benzothiazole derivatives. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for benzothiazole-based urease inhibitors might highlight the importance of hydrogen bonding interactions with the enzyme's active site. nih.gov

By mapping the structural features of active and inactive molecules, pharmacophore modeling can provide a hypothesis about the key interactions between a ligand and its target. This information can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with optimized properties. Although a specific pharmacophore model for this compound is not available, the principles of this approach are highly relevant for understanding its potential biological activities.

Vi. Design, Synthesis, and Evaluation of Novel Derivatives and Analogs

Rational Design Principles for Optimized Biological Performance

The rational design of novel benzothiazole (B30560) derivatives is a cornerstone of modern drug discovery, aiming to create compounds with improved biological activity and specificity. nih.gov This process often involves a multi-faceted approach, integrating computational methods with established medicinal chemistry principles.

A key strategy is molecular hybridization , which involves combining the benzothiazole core with other known bioactive pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to leverage the therapeutic advantages of each component, potentially leading to synergistic effects or a multi-target activity profile. nih.gov For instance, combining the benzothiazole moiety with structures like piperazine, 1,2,3-triazoles, or pyrazoles has been explored to generate novel anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to guiding the design process. researchgate.net These studies involve systematically modifying the parent structure and assessing the impact on biological activity. For 2-arylbenzothiazoles, modifications at the 2- and 6-positions of the benzothiazole ring have been investigated to identify derivatives with potential as multifunctional drugs. researchgate.netunife.it The insights gained from SAR studies help in identifying key structural features essential for activity and guide the design of more potent and selective analogs. unife.it

Another critical design principle is the development of agents that target specific biological pathways or enzymes implicated in disease. For example, some benzothiazole derivatives have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov This target-oriented approach often relies on computational docking studies to predict how a designed molecule will bind to the active site of a protein, allowing for the optimization of interactions to enhance inhibitory potency. nih.gov

Synthesis and Mechanistic Characterization of Hydrazone Derivatives

Hydrazone derivatives represent a significant class of compounds derived from the 2-hydrazinobenzothiazole (B1674376) core, valued for their synthetic accessibility and diverse biological activities. asianpubs.orgresearchgate.net The general synthesis of these derivatives involves the condensation reaction between a hydrazide and a ketone or aldehyde. mdpi.com

Specifically, for benzothiazole-based hydrazones, a common synthetic route starts with a precursor like 2-hydrazinobenzothiazole or a related carbohydrazide. researchgate.netnih.gov For example, benzo[d]thiazole-2-carbohydrazide can be reacted with various substituted ketones or aldehydes, often under reflux conditions in a solvent like ethanol (B145695) with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. asianpubs.orgmdpi.comnih.gov

The reaction pathway to obtain the starting hydrazino-benzothiazole itself can begin from 2-mercaptobenzothiazole (B37678), which is refluxed with hydrazine (B178648) hydrate (B1144303). researchgate.net Alternatively, ethyl benzo[d]thiazole-2-carboxylate can be hydrolyzed with hydrazine hydrate in ethanol to produce benzo[d]thiazole-2-carbohydrazide. nih.gov

The structures of the newly synthesized hydrazone derivatives are rigorously confirmed using a suite of spectroscopic techniques. asianpubs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic functional groups. For instance, the presence of carbonyl (C=O) bands and the N-H stretching vibrations are key indicators. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound, further corroborating its identity. asianpubs.org

These characterization methods are essential for verifying the successful synthesis and purity of the target hydrazone derivatives before any biological evaluation.

Table 1: Synthesis of Benzothiazole Hydrazone Derivatives

Starting MaterialReagentProduct TypeReference
2-MercaptobenzothiazoleHydrazine Hydrate2-Hydrazinobenzothiazole researchgate.net
Ethyl benzo[d]thiazole-2-carboxylateHydrazine HydrateBenzo[d]thiazole-2-carbohydrazide nih.gov
[2(3H)-benzothiazolinon-3-yl]acetohydrazideSubstituted KetonesHydrazone Derivatives asianpubs.org
6-Nitro-benzothiazole-2-yl-hydrazineSubstituted Salicylaldehyde1,3-benzothiazole-2-yl-hydrazone derivatives researchgate.net

Development of Analogous Heterocyclic Systems

To broaden the chemical space and explore new therapeutic possibilities, researchers often develop analogous systems where the core benzothiazole structure is linked to other heterocyclic rings. researchgate.net The functionalization of the benzothiazole moiety, particularly at the 2-position, provides a versatile platform for synthesizing a wide range of hybrid molecules. researchgate.net

One common strategy involves preparing a key intermediate, such as 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, which can then be used in "click chemistry" reactions, specifically 1,3-dipolar cycloadditions. nih.gov This approach allows for the efficient ligation of the benzothiazole-piperazine unit to various terminal alkynes, generating a library of 1,2,3-triazole-containing hybrids. nih.govresearchgate.net These hybrids can incorporate additional heterocyclic scaffolds like 1,2,4-triazole, benzimidazole, or isatin, further diversifying the molecular architecture. nih.gov

The synthesis of these complex systems begins with foundational reactions. For example, 2-(1-piperazinyl)benzothiazole can be prepared from the nucleophilic substitution of 2-chlorobenzothiazole (B146242) with piperazine. nih.gov This intermediate is then acylated and converted to an azide, setting the stage for the click reaction. nih.gov

Another approach involves the synthesis of 2-hydrazinyl-1,3-thiazole derivatives. This process can start with the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound to form the desired 2-hydrazinyl-thiazole ring system attached to the benzothiazole core. nih.gov The development of these diverse heterocyclic systems is a testament to the synthetic versatility of the benzothiazole nucleus as a building block in medicinal chemistry. pcbiochemres.com

Isosteric and Bioisosteric Replacements for Enhanced Specificity

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its biological properties, such as potency, selectivity, pharmacokinetics, or toxicity profile, without drastically altering its chemical structure. cambridgemedchemconsulting.comufrj.br A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another that has broadly similar properties. cambridgemedchemconsulting.com

In the context of benzothiazole derivatives, this strategy is frequently employed. A notable example is the bioisosteric replacement of a pyridine (B92270) ring in a known inhibitor with a benzothiazole scaffold. nih.gov This modification is considered a rational design step aimed at discovering novel and potent inhibitors, for instance, against targets like VEGFR-2. nih.gov The benzothiazole ring itself can be considered a bioisostere of other aromatic systems like phenyl, pyridyl, or thiophene (B33073) groups, allowing for substitutions that can fine-tune the molecule's interaction with its biological target. researchgate.net

Table 2: Examples of Bioisosteric Replacements in Heterocyclic Chemistry

Original Group/RingBioisosteric ReplacementPotential OutcomeReference
-CH=-N= (e.g., in a ring)Modify electronics and hydrogen bonding cambridgemedchemconsulting.com
PhenylPyridyl, Thiophene, BenzothiazoleAlter physicochemical and pharmacokinetic properties cambridgemedchemconsulting.comresearchgate.net
PyridineBenzothiazoleEnhance or modify target binding (e.g., VEGFR-2) nih.gov
-H-FBlock metabolic sites, alter pKa nih.gov
-OH-NH₂Change hydrogen bonding capacity cambridgemedchemconsulting.com

Exploration of Prodrug Strategies for Mechanistic Probes

A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body to its active form. This strategy is often employed to overcome issues related to drug delivery, stability, or side effects. The hydrazone and hydrazide functionalities present in derivatives of 2-(2-Butylhydrazino)-1,3-benzothiazole offer a potential avenue for the application of prodrug strategies.

While specific prodrugs of this compound are not extensively detailed in the provided context, the chemical nature of the hydrazone linkage (-C=N-NH-) makes it susceptible to hydrolysis under certain physiological conditions, particularly the acidic environment found in some tissues or cellular compartments. This hydrolysis could release the active parent hydrazine or amine compound, making the hydrazone a candidate for a prodrug form.

The concept is well-established with other hydrazide-containing drugs. For example, isoniazid, a cornerstone anti-tubercular drug, is a prodrug that requires activation by a catalase-peroxidase enzyme within the mycobacterium. nih.gov This principle of metabolic activation could be explored for benzothiazole hydrazones, where the derivative serves as a stable carrier that releases the active pharmacological agent at the desired site of action. Such a strategy could be used to create mechanistic probes designed to be activated by specific enzymes or conditions within a biological system, allowing for more targeted activity and reduced systemic exposure.

Combinatorial Chemistry and Library Synthesis for Mechanistic Screening

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov This approach is highly valuable for screening purposes, allowing researchers to efficiently explore structure-activity relationships and identify lead compounds with desired biological activities.

For benzothiazole derivatives, both solid-phase and solution-phase combinatorial syntheses have been developed to create focused libraries of compounds. researchgate.net In one approach, a 2-mercaptobenzothiazole derivative can be loaded onto a resin and subjected to a series of reactions, such as reduction followed by condensation with various aldehydes, to generate a library of 2-substituted benzothiazoles. researchgate.net

Solution-phase parallel synthesis is another effective method. It allows for the creation of a library of compounds in separate reaction vessels, often using automated synthesizers. nih.gov This has been successfully applied to generate libraries of 2-aminothiazoles and could be adapted for benzothiazole derivatives. nih.gov For example, a key intermediate like 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be reacted with a diverse set of alkynes in a parallel fashion to produce a large library of benzothiazole-piperazine-1,2,3-triazole hybrids. nih.govresearchgate.net The resulting library, containing a wide range of structural variations, can then be subjected to high-throughput screening against various biological targets to identify new hits for further development. researchgate.net

Vii. Applications in Chemical Biology and Mechanistic Probe Development

Utility of 2-(2-Butylhydrazino)-1,3-benzothiazole as a Chemical Probe

The effectiveness of a chemical probe is defined by its ability to selectively engage a biological target and elicit a measurable response. While specific research on this compound is not extensively documented in publicly available literature, the broader class of hydrazino-benzothiazole derivatives has shown promise in various biological assays. The butyl group in this specific compound can influence its lipophilicity and membrane permeability, while the hydrazino moiety offers potential for forming specific interactions, such as hydrogen bonds or coordination complexes, with biological macromolecules.

Target validation is a critical step in the drug discovery pipeline, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes like this compound can be instrumental in this process. By designing and synthesizing such probes to inhibit or activate a putative target, researchers can study the resulting phenotypic changes in cellular or animal models. Although direct evidence for this compound in target validation is scarce, related benzothiazole (B30560) derivatives have been utilized to validate enzymes such as kinases and proteases as viable drug targets in oncology and infectious diseases. nih.gov

A key application of chemical probes is the controlled perturbation of biological pathways to unravel their function and regulation. The introduction of this compound into a biological system could potentially disrupt specific protein-protein interactions or enzyme activities. By observing the downstream consequences of this perturbation, such as changes in gene expression or post-translational modifications, scientists can gain valuable mechanistic insights into the signaling cascades that govern cellular behavior. The hydrazino group, for instance, is known to react with carbonyl groups, suggesting a potential to interact with specific metabolic pathways or enzymes that utilize carbonyl-containing substrates or cofactors.

Contribution to Understanding Disease Pathogenesis (Mechanistic Level)

Role in Lead Discovery for Mechanistic Drug Development

In mechanistic drug development, the focus is on identifying lead compounds that act through a well-defined mechanism of action. Chemical probes can serve as starting points for such endeavors. The structural framework of this compound could be optimized through medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic properties, transforming it from a research tool into a viable drug lead. The exploration of structure-activity relationships (SAR) within a series of related benzothiazole-hydrazino analogs would be a crucial step in this process.

Integration with High-Throughput Screening for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. Integrating chemical probes into HTS campaigns can provide a more nuanced, mechanism-centric view of the results. For instance, a library of compounds related to this compound could be screened in a primary assay, and the hits could then be subjected to secondary, mechanism-based assays to elucidate their mode of action. This approach moves beyond simple "black-box" screening to a more informed and efficient discovery process.

Fluorescent Analogs as Mechanistic Tracers

The development of fluorescently labeled analogs of chemical probes provides a powerful means to visualize their subcellular localization and interaction with target molecules. The benzothiazole nucleus itself can exhibit fluorescent properties, and modifications to the structure of this compound could be made to enhance these properties or to attach a fluorophore. Such fluorescent tracers would enable real-time imaging studies in living cells, providing spatial and temporal information about the probe's engagement with its target and its impact on cellular processes. This approach would be invaluable for gaining a deeper mechanistic understanding of its biological function.

Viii. Future Directions and Emerging Research Avenues

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Future investigations into the mechanisms of 2-(2-Butylhydrazino)-1,3-benzothiazole would benefit immensely from the application of advanced spectroscopic and imaging technologies. While detailed studies on this specific compound are nascent, research on related benzothiazole (B30560) derivatives provides a clear roadmap. For instance, mechanistic studies on benzothiazole synthesis have employed in-depth photophysical and electrochemical investigations to confirm the role of in-situ generated intermediates. nih.gov Such techniques could be adapted to monitor the real-time transformation or interaction of this compound in biological or chemical systems.

Furthermore, the development of imaging agents based on the benzothiazole scaffold for diagnosing conditions like Alzheimer's disease highlights a significant area of opportunity. nih.gov Novel benzothiazole derivatives have been successfully labeled with Technetium-99m (99mTc) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging of β-amyloid plaques. nih.govnih.gov A similar approach could be used to synthesize a radiolabeled version of this compound, enabling real-time visualization of its biodistribution, target engagement, and clearance in vivo. nih.gov

Imaging TechniqueApplication for Benzothiazole ScaffoldPotential for this compound
Fluorescence Imaging Study of amyloid plaque binding. nih.govVisualization of binding to potential biological targets in vitro.
SPECT Imaging In vivo imaging of β-amyloid plaques in the brain using 99mTc-labeled derivatives. nih.govnih.govDevelopment of a specific radiotracer to study its in vivo behavior and target accumulation.
Photophysical Analysis Elucidation of reaction mechanisms, such as photosensitization in synthesis. nih.govMonitoring real-time interactions and photo-induced effects in biological environments.

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

To achieve a holistic view of the biological effects of this compound, its integration with "omics" technologies is essential. These approaches can reveal global changes in proteins (proteomics), metabolites (metabolomics), and gene expression (transcriptomics), offering a systems-level perspective on its mechanism of action.

Research on other bioactive benzothiazoles has already paved the way. For example, Western blot assays, a key proteomics technique, have been used to demonstrate the induction of the CYP1A1 enzyme by antitumor benzothiazole derivatives, confirming a specific mechanistic pathway in cancer cells. nih.gov Similarly, metabolomics databases are beginning to characterize related compounds like 2-butylbenzothiazole, which could serve as a reference point. hmdb.ca A comprehensive study on this compound could involve treating relevant cell models and applying mass spectrometry-based proteomics and metabolomics to identify perturbed pathways and potential biomarkers of its activity. This strategy allows for the de novo inference of systems-level mechanistic models from quantitative data, providing insights into gene function and cell-to-cell signaling events affected by the compound. nih.gov

Exploration of Novel Biological Targets for Mechanistic Investigation

The benzothiazole scaffold is known to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry. nih.govbenthamscience.com While the specific targets of this compound are yet to be identified, the activities of its chemical relatives suggest numerous plausible avenues for investigation.

Recent studies have identified a diverse range of proteins that are modulated by benzothiazole derivatives. These findings provide a strong foundation for screening this compound against these and other novel targets to uncover its unique biological activity profile.

Table of Potential Biological Target Classes for Benzothiazole Scaffolds

Target Class Specific Example(s) Associated Disease/Process Reference(s)
Kinases VEGFR-2, BRAF Cancer, Angiogenesis nih.govmdpi.com
Transcription Factors Forkhead box M1 (FOXM1) Cancer Progression, Cell Cycle nih.gov
G-Protein Coupled Receptors GPR35, Cannabinoid CB2 Inflammation, Pain, Metabolic Disorders nih.govnih.gov
Heat Shock Proteins Hsp70, Hsp90 Cancer, Protein Folding mdpi.commdpi.com

| Enzymes | Superoxide Dismutase (SOD), Glyoxalase I (GLO1) | Oxidative Stress, Diabetic Complications | nih.govmdpi.com |

Development of Predictive Computational Models for Structure-Mechanism Relationships

Computational chemistry offers powerful tools to predict the activity of novel compounds and to understand the structural features that govern their mechanisms. For the benzothiazole class, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are well-established. nih.govresearchgate.net

Fragment-based QSAR models have been successfully developed for benzothiazole derivatives, correlating structural fragments with biological activity, such as antitubercular effects. nih.gov These models use statistical methods like Multiple Linear Regression (MLR) to build equations that predict activity based on calculated molecular descriptors. nih.gov Similarly, molecular dynamics (MD) simulations and docking studies have been used to probe the interactions between benzothiazole-based inhibitors and their target proteins, such as Hsp90. mdpi.com

Applying these computational approaches to this compound and a library of its analogs could accelerate the discovery of its biological targets and optimize its structure for desired activities. Such in silico studies can prioritize which derivatives to synthesize, saving significant time and resources in the research pipeline. researchgate.netnih.gov

Computational MethodApplication for Benzothiazole DerivativesPotential for this compound
QSAR Predicting antitubercular and anti-HIV activity based on molecular structure. nih.govresearchgate.netBuilding models to predict its potential bioactivity and guide structural modifications.
Molecular Docking Identifying binding modes and interactions with targets like α-amylase, α-glucosidase, and kinases. nih.govnih.govScreening against libraries of known protein structures to generate hypotheses about its biological targets.
DFT Calculations Characterizing structural and electronic properties of novel derivatives. nih.govUnderstanding its chemical reactivity and electronic features to inform mechanism.
MD Simulations Simulating the dynamic behavior of ligand-protein complexes (e.g., Hsp90 inhibitors). mdpi.comAssessing the stability of its binding to potential targets and understanding allosteric effects.

Sustainable and Scalable Synthetic Methodologies for Academic Research

The advancement of research on this compound and its derivatives depends on the availability of efficient, sustainable, and scalable synthetic routes. Traditional chemical syntheses can be lengthy and often rely on harsh reagents and solvents. Modern green chemistry principles offer superior alternatives.

Recent innovations in the synthesis of the core benzothiazole scaffold provide excellent starting points. For example, a green method using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles has been developed for synthesizing benzothiazoles under solvent-free sonication, with water as the only byproduct. nih.gov Another environmentally benign approach describes the one-step synthesis of benzothiazole-2-thiols in water. rsc.org General procedures for creating derivatives often involve straightforward steps like reacting a substituted amine with chloroacetyl chloride, followed by coupling with a thiol. mdpi.com Adapting these modern, high-yield, and environmentally friendly methods would be crucial for producing this compound in the quantities needed for extensive academic research and screening campaigns. nih.gov

Emerging Roles in Niche Chemical Biology Applications

Beyond traditional drug discovery, the unique physicochemical properties of the benzothiazole scaffold lend themselves to a variety of niche applications in chemical biology. Exploring these avenues for this compound could uncover novel uses.

One emerging area is the development of functional materials. For instance, certain antitumor benzothiazoles have been engineered into self-assembling low molecular weight gelators. nih.gov These hydrogels can act as platforms for the localized and sustained release of the therapeutic agent. nih.gov Another significant niche is in the creation of chemical probes and diagnostics. As previously mentioned, benzothiazole derivatives are key components in imaging agents for β-amyloid plaques. nih.govnih.gov The core structure is also being explored in probes for various enzymatic activities and as potential antifungal or anti-inflammatory agents based on in silico studies. nih.gov Investigating the potential of this compound to self-assemble, fluoresce upon binding to a target, or act as a selective chemical probe represents a frontier of research that could yield valuable tools for the broader scientific community.

Q & A

Q. What are the limitations of current analytical protocols in detecting trace impurities or degradation products?

  • Methodological Answer : LC-MS/MS with MRM (Multiple Reaction Monitoring) improves sensitivity for low-abundance species. Forced degradation studies (heat, light, pH) under ICH guidelines identify labile sites (e.g., hydrazine oxidation to diazenes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.